molecular formula C10H10BrN5O2S B7631509 5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide

5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide

Cat. No. B7631509
M. Wt: 344.19 g/mol
InChI Key: YAPMYQKRJJNWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of cyclopropyl-containing tetrazole amides. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to possess anti-cancer properties by inhibiting the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins, making it a useful tool for studying the biological processes involved in inflammation and cancer. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide. One potential direction is to investigate its potential use in combination therapy for cancer treatment, as it has been shown to enhance the effectiveness of certain chemotherapy drugs. Additionally, further research could be conducted to explore its potential applications in other fields such as material science and agriculture. Finally, more studies could be conducted to investigate the safety and toxicity of this compound in various experimental settings.

Synthesis Methods

The synthesis of 5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide involves the reaction of 5-bromo-4-methoxythiophene-2-carboxylic acid with cyclopropylamine followed by the reaction with sodium azide and subsequent reduction with triphenylphosphine to form the tetrazole ring. The final step involves the reaction with thionyl chloride to form the desired compound.

Scientific Research Applications

5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and inflammation. It has been shown to possess anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and proteins involved in these processes. Additionally, this compound has also been investigated for its potential use as a pesticide, due to its ability to inhibit the growth of certain pests.

properties

IUPAC Name

5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O2S/c1-18-5-4-6(19-7(5)11)8(17)12-10(2-3-10)9-13-15-16-14-9/h4H,2-3H2,1H3,(H,12,17)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPMYQKRJJNWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)C(=O)NC2(CC2)C3=NNN=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide

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